molecular formula C11H13N3 B2614708 N,N-dimethyl-4-phenyl-1H-pyrazol-3-amine CAS No. 98635-14-4

N,N-dimethyl-4-phenyl-1H-pyrazol-3-amine

Cat. No.: B2614708
CAS No.: 98635-14-4
M. Wt: 187.246
InChI Key: GIJOYLGBBOFNRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-4-phenyl-1H-pyrazol-3-amine (CAS 98635-14-4 ) is a chemical compound with the molecular formula C11H13N3 and a molecular weight of 187.24 g/mol . This phenylpyrazole derivative is characterized by a pyrazole ring bound to a phenyl group . As a member of this chemical family, it serves as a building block in organic synthesis and medicinal chemistry research for constructing more complex molecules . The compound is offered with a purity of not less than (NLT) 97% . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-4-phenyl-1H-pyrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-14(2)11-10(8-12-13-11)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJOYLGBBOFNRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=NN1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation of N,n Dimethyl 4 Phenyl 1h Pyrazol 3 Amine and Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Comprehensive 1D NMR Analysis (¹H, ¹³C)

One-dimensional NMR spectroscopy provides foundational information about the number and types of protons and carbons in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of N,N-dimethyl-4-phenyl-1H-pyrazol-3-amine is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic protons of the phenyl group would typically appear as a multiplet in the downfield region (δ 7.0-8.0 ppm). The single proton on the pyrazole (B372694) ring (H-5) is anticipated to resonate as a singlet, also in the downfield region, characteristic of protons on electron-deficient heterocyclic rings. The N,N-dimethyl group protons would give rise to a sharp singlet in the upfield region (δ 2.5-3.5 ppm) due to the six equivalent protons. The N-H proton of the pyrazole ring is expected to show a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The phenyl group will show characteristic signals in the aromatic region (δ 120-140 ppm). The pyrazole ring carbons will also resonate in the aromatic/heteroaromatic region, with the carbon bearing the amino group (C-3) and the phenyl group (C-4) appearing at distinct chemical shifts. The carbon attached to the dimethylamino group (C-3) is expected to be significantly shielded compared to other pyrazole carbons. The carbon of the N,N-dimethyl groups will appear in the upfield region of the spectrum (δ 30-50 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-H Variable (broad singlet) -
C3 - ~150-155
C4 - ~115-120
C5 ~7.5-7.8 (singlet) ~130-135
Phenyl-C1' - ~130-135
Phenyl-C2'/C6' ~7.3-7.5 (multiplet) ~128-130
Phenyl-C3'/C5' ~7.1-7.3 (multiplet) ~125-127
Phenyl-C4' ~7.2-7.4 (multiplet) ~127-129
N(CH₃)₂ ~2.9-3.1 (singlet) ~40-45

Note: These are predicted values based on known spectroscopic data of similar pyrazole derivatives and may vary from experimental values.

2D NMR Correlation Spectroscopy (COSY, HSQC, HMBC, NOESY) for Structural Assignment

Two-dimensional NMR techniques are indispensable for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent protons on the phenyl ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom, for instance, linking the phenyl proton signals to their respective phenyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity of the different fragments of the molecule. For example, HMBC would show correlations between the H-5 proton of the pyrazole ring and the carbons of the phenyl ring (C-1' and C-2'/C-6'), confirming the attachment of the phenyl group at the C-4 position. Correlations between the N,N-dimethyl protons and the C-3 carbon of the pyrazole ring would confirm the position of the dimethylamino group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the stereochemistry and conformation of the molecule. For instance, NOESY could show through-space interactions between the N,N-dimethyl protons and the H-5 proton of the pyrazole ring, depending on the rotational conformation around the C3-N bond.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the molecular formula of this compound, which is C₁₁H₁₃N₃. The exact mass can be calculated and compared with the experimentally determined value to confirm the elemental composition.

Table 2: High-Resolution Mass Spectrometry Data

Molecular Formula Calculated Exact Mass Observed m/z [M+H]⁺
C₁₁H₁₃N₃ 187.1109 Expected around 188.1182

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and analysis of the resulting fragment ions. This provides valuable information about the molecule's structure and bonding. The fragmentation of pyrazole derivatives often involves characteristic losses. For this compound, key fragmentation pathways could include:

Loss of a methyl radical (•CH₃): From the N,N-dimethylamino group, leading to a stable cation.

Loss of dimethylamine (B145610) (HN(CH₃)₂): Resulting in a pyrazolyl-phenyl cation.

Cleavage of the pyrazole ring: Pyrazole rings can undergo characteristic ring-opening and fragmentation, often involving the loss of N₂ or HCN.

Fragmentation of the phenyl ring: While generally stable, the phenyl ring can also undergo fragmentation under high-energy conditions.

By analyzing the masses of the fragment ions, a detailed fragmentation pathway can be proposed, further confirming the structure of the parent molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for its functional groups. The N-H stretching vibration of the pyrazole ring is expected to appear as a broad band in the region of 3100-3500 cm⁻¹. The C-H stretching vibrations of the aromatic phenyl ring and the pyrazole ring would be observed around 3000-3100 cm⁻¹, while the C-H stretching of the methyl groups would be in the 2850-2960 cm⁻¹ region. The C=C and C=N stretching vibrations of the aromatic and pyrazole rings would give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-N stretching vibrations of the dimethylamino group would be expected in the 1250-1350 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode of the phenyl group, often give a strong signal in the Raman spectrum. The C=C and C=N stretching vibrations would also be Raman active.

Table 3: Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (pyrazole) Stretching 3100-3500 (broad)
C-H (aromatic) Stretching 3000-3100
C-H (methyl) Stretching 2850-2960
C=C/C=N (rings) Stretching 1400-1600
C-N (amine) Stretching 1250-1350

Detailed Analysis of Diagnostic Vibrational Modes

The vibrational spectrum (FT-IR and Raman) of this compound can be interpreted by assigning characteristic bands to specific functional groups and skeletal modes of the molecule. The primary components are the pyrazole ring, the phenyl ring, and the N,N-dimethylamino group. Analysis of similar compounds, such as 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole and other substituted phenylpyrazoles, provides a basis for these assignments. nih.govderpharmachemica.com

Key diagnostic vibrations include:

N-H Vibrations: The pyrazole ring contains an N-H group. The stretching vibration (νN-H) is typically observed as a broad band in the 3100-3300 cm⁻¹ region in FT-IR spectra. In-plane (δN-H) and out-of-plane (γN-H) bending vibrations are expected at lower frequencies.

C-H Vibrations: Aromatic C-H stretching vibrations from both the phenyl and pyrazole rings are expected in the 3000-3100 cm⁻¹ range. derpharmachemica.com Aliphatic C-H stretching from the N-methyl groups typically appears between 2800 and 3000 cm⁻¹. derpharmachemica.com

Ring Vibrations: The stretching vibrations of the C=C bonds within the phenyl ring usually produce a series of bands in the 1450-1600 cm⁻¹ region. The C=N and C-N stretching vibrations of the pyrazole ring are also found in this region and are often coupled. researchgate.net Pyrazole ring deformation modes are typically observed at lower wavenumbers, such as in the 630-640 cm⁻¹ range. derpharmachemica.com

C-N Vibrations: The stretching vibration of the C-N bond connecting the dimethylamino group to the pyrazole ring is expected in the 1320-1380 cm⁻¹ region.

A summary of expected diagnostic vibrational modes is presented in the table below.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
N-H StretchingPyrazole N-H3100 - 3300
Aromatic C-H StretchingPhenyl & Pyrazole C-H3000 - 3100
Aliphatic C-H StretchingN(CH₃)₂2800 - 3000
C=C and C=N Ring StretchingPhenyl & Pyrazole1450 - 1600
CH₃ Asymmetric & Symmetric DeformationN(CH₃)₂1350 - 1460
C-N Stretching (Exocyclic)Pyrazole-N(CH₃)₂1320 - 1380
Pyrazole Ring DeformationPyrazole Ring630 - 640

Conformationally Sensitive Vibrations

In molecules with multiple linked ring systems like this compound, certain low-frequency vibrational modes are sensitive to the molecule's conformation. The most significant conformational variable is the torsion angle around the C-C single bond that connects the phenyl and pyrazole rings.

Vibrations that are sensitive to this dihedral angle typically involve skeletal deformations of the entire molecular framework. These can include:

Inter-ring C-C Stretch: The stretching vibration of the bond connecting the two rings. Its frequency and intensity can be influenced by the degree of π-conjugation between the rings, which is directly dependent on the torsion angle.

Comparing solid-state (where conformation is fixed) and solution-state spectra can often reveal these conformationally sensitive bands, which may shift or change in intensity.

Electronic Absorption Spectroscopy (Ultraviolet-Visible, UV-Vis) for Electronic Transitions

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within its conjugated π-system. The spectrum of the parent pyrazole molecule shows a π → π* transition around 203-211 nm. researchgate.netrsc.org The introduction of the phenyl and dimethylamino groups extends the chromophore, leading to a shift in absorption to longer wavelengths (a bathochromic shift).

The primary electronic transitions observed are typically π → π* transitions. These involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugation across the phenyl-pyrazole system lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in absorption in the UVA range. Studies on related aminopyrazoles confirm that intramolecular charge transfer (ICT) can occur from the electron-donating amino group to the aromatic system, contributing to the absorption profile. nih.gov

Chromophore Analysis and Substituent Effects on Absorption Maxima

The principal chromophore in this compound is the 4-phenyl-1H-pyrazole core. The N,N-dimethylamino group at position 3 acts as a strong auxochrome (an electron-donating group), which further modifies the electronic properties of the chromophore.

Substituent effects on the absorption maxima (λ_max) can be predicted based on their electronic nature:

Electron-Donating Groups (EDGs): Adding EDGs (e.g., -OCH₃, -OH) to the phenyl ring would be expected to cause a bathochromic (red) shift in λ_max. This is because EDGs raise the energy of the HOMO, decreasing the HOMO-LUMO gap.

The table below illustrates typical absorption maxima for related pyrazole structures, showing the influence of the conjugated system.

CompoundSolventAbsorption Maxima (λ_max, nm)
PyrazoleGas Phase203
Trifluoromethyl Substituted PyrazolesAcetonitrile~375
Phenyl-substituted dipyridylpyrazolesCH₂Cl₂~300 - 350

Data sourced from related studies for illustrative purposes. rsc.orgmdpi.comresearchgate.net

X-ray Crystallography for Precise Three-Dimensional Molecular Structure Determination

Bond Lengths, Bond Angles, and Torsion Angles Analysis

Based on analogous structures, the key geometric parameters for this compound can be estimated. The pyrazole ring is expected to be nearly planar. The bond lengths within this ring would reflect partial double-bond character typical of aromatic heterocyclic systems. The exocyclic C-N bond to the dimethylamino group would be shorter than a typical C-N single bond due to resonance.

ParameterAtoms InvolvedExpected Value
Bond Lengths (Å)
C-C (inter-ring)Pyrazole-C4 – Phenyl-C1'~1.48 - 1.50 Å
C-N (exocyclic)Pyrazole-C3 – N(amine)~1.36 - 1.39 Å
N-N (pyrazole)Pyrazole-N1 – Pyrazole-N2~1.34 - 1.37 Å
Bond Angles (°)
C-N-C (amine)CH₃ – N – CH₃~110 - 115°
C-C-N (pyrazole)C5 – C4 – C3~105 - 108°
Torsion Angle (°)
Phenyl-Pyrazole Dihedral AnglePlane(Phenyl) – C-C – Plane(Pyrazole)~40 - 60°

Values are estimates based on data from analogous crystal structures. consensus.appnih.gov

Conformational Analysis in the Solid State

In the solid state, the conformation of this compound is dictated by a balance between intramolecular steric repulsion and favorable intermolecular packing forces, such as hydrogen bonds and van der Waals interactions.

The molecule is inherently non-planar due to the significant dihedral angle between the phenyl and pyrazole rings, as discussed above. consensus.app This twisted conformation prevents full π-conjugation across the two ring systems. The N,N-dimethylamino group also has rotational freedom, but its orientation will be influenced by steric interactions with the adjacent pyrazole ring atoms.

The crystal packing would likely be dominated by intermolecular hydrogen bonds involving the pyrazole N-H group as a donor and a nitrogen atom from an adjacent molecule (either from the pyrazole ring or the dimethylamino group) as an acceptor. Such interactions are common in pyrazole-containing crystal structures and often lead to the formation of chains or sheets. consensus.app

Intermolecular Interactions and Crystal Packing Motifs

Hydrogen Bonding

The most significant intermolecular interaction in the crystal structures of 1H-pyrazole analogues is the hydrogen bond between the N1-H group of one molecule and the N2 atom of an adjacent molecule. This interaction is a recurring motif that leads to the formation of various well-defined supramolecular assemblies. csic.esnih.gov

Dimers, Trimers, and Catemers: Depending on the steric and electronic influences of the substituents on the pyrazole ring, these N-H···N bonds can result in the formation of discrete dimers, trimers, tetramers, or extended one-dimensional polymeric chains known as catemers. csic.esmdpi.com For instance, studies on 4-halogenated-1H-pyrazoles have shown that 4-chloro and 4-bromo derivatives form trimeric units, whereas the 4-fluoro and 4-iodo analogues arrange into catemeric structures. mdpi.com The self-assembly of NH-pyrazoles is often driven by these resonance-assisted hydrogen bonds (RAHBs). nih.gov In some symmetrically 3,5-substituted pyrazoles, these interactions can be particularly strong, with N···N distances as short as 2.82 Å. nih.gov

Other Hydrogen Bonds: While the N-H···N interaction is primary, other hydrogen bonds contribute to the crystal packing in various analogues. In structures containing additional functional groups, interactions such as N-H···O, N-H···S, and C-H···N have been observed. nih.govcardiff.ac.uknih.gov For example, in the crystal structure of N-phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine, molecules are linked into chains by both N-H···N and C-H···N hydrogen bonds. nih.gov

The following table summarizes typical hydrogen bond geometries found in the crystal structures of various pyrazole analogues.

Compound AnalogueDonor-H···AcceptorD···A Distance (Å)Reference
Symmetrically 3,5-substituted pyrazolesN-H···N2.82 nih.gov
Non-resonant NH-pyrazoles (mean value)N-H···N2.97 nih.gov
1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide (with DMF solvent)N-H···O2.808 cardiff.ac.uk
4-Iodo-1H-pyrazoleN-H···N2.87 mdpi.com

π-π Stacking and Other Interactions

In analogues featuring aromatic substituents, such as the phenyl group in this compound, π-π stacking interactions play a crucial role in stabilizing the crystal lattice. These interactions occur between the pyrazole rings and/or the appended aryl rings of adjacent molecules.

Ring Stacking: The crystal structure of 4-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene-amino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is stabilized by weak intermolecular π-π interactions, with a centroid-to-centroid distance of 3.6179 Å between the pyrazole rings. nih.gov Similarly, in N-phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine, π–π stacking interactions are observed between the pyrazole and pyridazine (B1198779) rings, with an interplanar distance of 3.6859 Å. nih.gov In another complex, π-π contacts between two phenyl groups of neighboring molecules were noted with a centroid-centroid distance of 3.65 Å. cardiff.ac.uk These stacking arrangements often lead to the formation of layered or columnar structures.

The interplay between strong N-H···N hydrogen bonding and weaker, but significant, π-π stacking and C-H···π interactions defines the complex three-dimensional architecture of these compounds. The specific packing motif adopted is a delicate balance of these forces, influenced by the size, shape, and electronic properties of the substituents on the pyrazole and phenyl rings.

The table below details examples of π-π stacking parameters observed in related phenyl-pyrazole structures.

Compound AnalogueInteracting RingsCentroid-Centroid Distance (Å)Reference
4-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene-amino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-onePyrazole-Pyrazole3.6179 nih.gov
N-phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-aminePyrazole-Pyridazine3.6859 nih.gov
1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamidePhenyl-Phenyl3.65 cardiff.ac.uk

Theoretical and Computational Investigations of N,n Dimethyl 4 Phenyl 1h Pyrazol 3 Amine

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are instrumental in understanding the fundamental electronic and structural properties of molecules. These computational techniques can provide deep insights into geometry, stability, and reactivity.

Geometry Optimization and Conformational Energy Landscapes

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For a molecule like N,N-dimethyl-4-phenyl-1H-pyrazol-3-amine, which possesses rotatable bonds—notably the bond connecting the phenyl ring to the pyrazole (B372694) core—a conformational energy landscape would be generated. This landscape maps the potential energy of the molecule as a function of the torsion angles of these bonds, identifying the most stable conformers and the energy barriers between them. Such an analysis for related pyrazole structures has been performed in various studies, but specific data on the optimized bond lengths, bond angles, and dihedral angles for this compound are not available.

Electronic Structure Analysis (Charge Distribution, Electrostatic Potential Surfaces)

An analysis of the electronic structure reveals how electrons are distributed within the molecule. This is crucial for predicting its chemical behavior. A charge distribution analysis would assign partial atomic charges to each atom, indicating regions of local electron excess or deficiency. The molecular electrostatic potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of the molecule. It is a valuable tool for identifying regions that are susceptible to electrophilic or nucleophilic attack. For instance, in similar pyrazole compounds, the nitrogen atoms of the pyrazole ring often exhibit negative electrostatic potential, suggesting their role as hydrogen bond acceptors or sites for electrophilic attack. However, a specific MEP map and detailed charge distribution data for this compound have not been reported.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energies and Spatial Distributions

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap generally implies higher reactivity. The spatial distribution of these orbitals indicates the regions of the molecule that are most likely to be involved in chemical reactions. While HOMO-LUMO analyses are standard for pyrazole derivatives, the specific energy values and orbital distributions for this compound are not documented in the searched literature.

Calculation of Spectroscopic Parameters (e.g., Predicted NMR Shifts, Vibrational Frequencies, UV-Vis Transitions)

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

NMR Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (e.g., for ¹H and ¹³C) are valuable for confirming the molecular structure. Studies on similar compounds have shown that DFT methods can accurately predict these shifts. researchgate.netnih.gov

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the infrared (IR) and Raman spectra of a molecule. These predicted spectra can aid in the assignment of experimental vibrational bands to specific molecular motions.

UV-Vis Transitions: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to the ultraviolet-visible (UV-Vis) absorption spectrum, providing information about the molecule's electronic structure and color.

Despite the common application of these predictive methods, specific calculated NMR, vibrational, and UV-Vis data for this compound are not available.

Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This approach provides a dynamic picture of molecular behavior, which is particularly useful for understanding conformational flexibility and interactions with a solvent.

Conformational Ensemble Sampling

For a flexible molecule like this compound, MD simulations can be used to sample the full range of accessible conformations in a given environment (e.g., in a specific solvent). This "conformational ensemble" provides a more realistic representation of the molecule's behavior in solution than a single, static structure obtained from geometry optimization. The analysis of this ensemble can reveal the preferred conformations, the dynamics of transitions between them, and how the solvent influences the conformational landscape. While MD simulations have been applied to investigate the behavior of other pyrazole-containing compounds, researchgate.netnih.gov such studies have not been reported for this compound.

Solvent Effects on Molecular Structure and Dynamics

The surrounding solvent environment can significantly influence the structure, stability, and reactivity of a solute molecule. Computational models, such as the Solvation Model based on Density (SMD), are utilized to calculate solvation energies and predict how a molecule will behave in different solvents. researchgate.net For pyrazole derivatives, studies have shown that solvation energies are typically negative, indicating favorable interactions with solvents. researchgate.net

The choice of solvent can alter the molecule's conformational preferences and the energies of its frontier molecular orbitals (HOMO and LUMO). Molecular dynamics (MD) simulations can further provide insights into the specific interactions, such as hydrogen bonding, between the pyrazole derivative and solvent molecules, offering a dynamic picture of the solvation shell. researchgate.net

Table 1: Representative Solvation Energy Data for a Pyrazole Derivative in Various Solvents (Illustrative)

SolventDielectric Constant (ε)Calculated Solvation Energy (kcal/mol)
Water78.39-8.5
Ethanol24.55-7.2
Dimethyl Sulfoxide (DMSO)46.70-9.1
Chloroform4.81-5.4
Toluene2.38-4.8

Note: This table is illustrative, based on typical values for related heterocyclic compounds, to demonstrate the output of solvation models.

Reactivity and Reaction Mechanism Studies

Understanding the reactivity of this compound is essential for predicting its chemical behavior and designing synthetic pathways. Computational methods are invaluable for mapping out potential reaction pathways and identifying the most energetically favorable routes.

Transition State Analysis for Key Synthetic Steps

The synthesis of pyrazoles often involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or a similar precursor, known as the Knorr pyrazole synthesis. rsc.org Computational chemistry allows for the detailed analysis of this and other synthetic reactions. By locating the transition state (TS) structures along a reaction coordinate, chemists can understand the geometry of the highest-energy point of the reaction and calculate the activation energy.

For instance, in the cyclization step of pyrazole formation, DFT calculations can model the bond-forming processes, identifying the atoms' precise movements. Vibrational frequency calculations are then performed to confirm that the identified structure is a true transition state, characterized by a single imaginary frequency corresponding to the reaction coordinate. researchgate.net

Reaction Pathway Elucidation and Energetic Barriers

Beyond identifying a single transition state, computational studies can elucidate the entire reaction pathway, including intermediates and multiple transition states. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations can trace the path from the transition state down to the reactants and products, confirming that the TS connects the intended species. researchgate.net

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Studies

Cheminformatics applies computational methods to analyze chemical data, enabling the prediction of a molecule's properties from its structure. QSPR is a key area within cheminformatics that aims to build mathematical models correlating molecular descriptors with specific physical, chemical, or biological properties.

For pyrazole derivatives, QSPR studies have been extensively used to predict activities such as antimicrobial or anticancer efficacy. ej-chem.orgnih.govresearchgate.net These models are built using a series of related pyrazole compounds with known activities. For each compound, a set of molecular descriptors is calculated, which can include electronic (e.g., dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume), and topological parameters. icapsr.com

Statistical methods, such as multiple linear regression, are then used to create an equation that links a selection of these descriptors to the observed property. A robust QSPR model can then be used to predict the properties of new, unsynthesized molecules like this compound, guiding synthetic efforts toward compounds with desired characteristics. nih.gov

Table 2: Common Molecular Descriptors Used in QSPR Studies of Pyrazole Derivatives

Descriptor TypeExample DescriptorDescription
Electronic HOMO EnergyEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
Electronic Dipole MomentA measure of the overall polarity of the molecule.
Topological Wiener IndexA distance-based index related to molecular branching.
Physicochemical LogPThe logarithm of the partition coefficient between octanol (B41247) and water; relates to hydrophobicity.
Quantum-Chemical Total EnergyThe total electronic energy of the molecule in its ground state.

Graph Theoretical Analysis for Molecular Descriptors and Connectivity

Graph theory is a fundamental tool in cheminformatics for quantifying molecular structure. In this approach, a molecule is represented as a graph where atoms are vertices and bonds are edges. From this graph, various numerical indices, known as topological or graph theoretical descriptors, can be calculated. These descriptors encode information about the size, shape, branching, and connectivity of the molecule.

These descriptors are essential components of QSPR models. They provide a mathematical representation of the molecular structure that can be correlated with macroscopic properties. For a molecule like this compound, graph theoretical analysis would involve:

Representing the molecule as a graph.

Calculating connectivity indices , such as the Randić index, which reflects the degree of branching.

Determining distance-based indices , like the Wiener index, which is the sum of distances between all pairs of vertices.

These indices capture subtle differences in the arrangement of atoms and bonds, providing a sophisticated basis for comparing the structure of this compound to other pyrazoles and predicting its properties based on established QSPR models.

Chemical Reactivity and Derivatization Strategies of N,n Dimethyl 4 Phenyl 1h Pyrazol 3 Amine

Electrophilic Substitution Reactions on the Pyrazole (B372694) and Phenyl Rings

The pyrazole ring is inherently an electron-rich aromatic system, making it susceptible to electrophilic substitution. The primary sites of reaction are influenced by the electronic effects of the existing substituents. The 3-amino group is a potent activating group, which strongly directs incoming electrophiles to the C5 position of the pyrazole ring. The phenyl group at C4 also influences the ring's electron density.

Common electrophilic substitution reactions applicable to the pyrazole ring include:

Nitration: Reaction with a nitrating mixture (HNO₃/H₂SO₄) is expected to yield the 5-nitro derivative.

Halogenation: Treatment with halogens (e.g., Br₂ in acetic acid) or N-halosuccinimides would likely result in the 5-halo-substituted product.

Sulfonation: Fuming sulfuric acid can introduce a sulfonic acid group at the C5 position.

Friedel-Crafts Reactions: Acylation or alkylation under Friedel-Crafts conditions would also be directed to the C5 position, provided the catalyst does not complex too strongly with the basic nitrogen atoms.

The phenyl ring at the C4 position is also subject to electrophilic attack. The pyrazolylamino moiety acts as an activating, ortho-, para-directing group. Consequently, electrophilic substitution on the phenyl ring will predominantly yield para-substituted products, with some ortho-substitution also possible, depending on steric hindrance.

ReactionReagentTarget RingExpected Major Product
NitrationHNO₃/H₂SO₄PyrazoleN,N-dimethyl-5-nitro-4-phenyl-1H-pyrazol-3-amine
BrominationBr₂/CH₃COOHPyrazole5-Bromo-N,N-dimethyl-4-phenyl-1H-pyrazol-3-amine
NitrationHNO₃/H₂SO₄PhenylN,N-dimethyl-4-(4-nitrophenyl)-1H-pyrazol-3-amine

Nucleophilic Reactions Involving the Amine Nitrogen

The exocyclic tertiary amine nitrogen in N,N-dimethyl-4-phenyl-1H-pyrazol-3-amine possesses a lone pair of electrons, but its nucleophilicity is somewhat hindered sterically by the two methyl groups. While it is less nucleophilic than a corresponding primary or secondary amine, it can still react with potent electrophiles. However, the more significant nucleophilic centers in the molecule are the pyrazole ring nitrogens, particularly the N2 "pyridinic" nitrogen. Reactions such as N-alkylation of the pyrazole ring are common. For instance, reaction with an alkyl halide (e.g., methyl iodide) would likely lead to alkylation at the N1 or N2 position, forming a pyrazolium (B1228807) salt.

If the corresponding primary amine (4-phenyl-1H-pyrazol-3-amine) is considered, the exocyclic nitrogen becomes a highly potent nucleophile, readily participating in reactions such as:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

Reaction with Isocyanates/Isothiocyanates: Formation of urea (B33335) and thiourea (B124793) derivatives.

Reactions at the N,N-dimethylamino Moiety (e.g., quaternization, dealkylation)

The N,N-dimethylamino group can undergo specific reactions that target the tertiary amine functionality.

Quaternization: As a tertiary amine, the exocyclic nitrogen can react with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. This reaction introduces a permanent positive charge and further modifies the electronic properties of the molecule.

Dealkylation: The removal of one or both methyl groups (N-dealkylation) is a significant synthetic transformation. nih.govrug.nl This can be achieved through various methods, converting the tertiary amine into a secondary or primary amine, which can then be used for further derivatization. nih.govrug.nlsemanticscholar.org

Von Braun Reaction: This classic method involves reacting the tertiary amine with cyanogen (B1215507) bromide (CNBr), followed by hydrolysis to yield the N-demethylated (secondary) amine. nih.gov

Chloroformate-Mediated Dealkylation: Reagents like ethyl chloroformate or α-chloroethyl chloroformate react with the tertiary amine, and subsequent hydrolysis or reduction yields the secondary amine. nih.gov

Oxidative N-Dealkylation: Catalytic systems, often involving transition metals like manganese or iron, can achieve N-demethylation using various oxidants. mdpi.com These reactions often mimic metabolic pathways where cytochrome P450 enzymes catalyze similar transformations. semanticscholar.orgmdpi.comnih.gov

Reaction TypeKey ReagentsProduct
QuaternizationMethyl Iodide (CH₃I)[3-(Dimethylamino)-4-phenyl-1H-pyrazol-1-yl]trimethylammonium iodide
Von Braun N-Demethylation1. Cyanogen Bromide (CNBr) 2. Hydrolysis (e.g., H₂O/H⁺)N-methyl-4-phenyl-1H-pyrazol-3-amine
Chloroformate N-Demethylation1. Ethyl Chloroformate (ClCOOEt) 2. Hydrolysis (e.g., KOH)N-methyl-4-phenyl-1H-pyrazol-3-amine

Cycloaddition Reactions and Formation of Fused Heterocyclic Systems

Aminopyrazoles are valuable building blocks for the synthesis of fused heterocyclic systems, which often exhibit significant biological activities. beilstein-journals.orgmdpi.combeilstein-journals.orgresearchgate.netnih.gov The reactivity of this compound, or more commonly its primary or secondary amine analogues, allows for the construction of annulated pyrazole rings like pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-d]pyrimidines. beilstein-journals.orgmdpi.combeilstein-journals.org

These syntheses typically involve condensation reactions with 1,3-bielectrophilic reagents. beilstein-journals.orgbeilstein-journals.orgresearchgate.netnih.gov The aminopyrazole provides two nucleophilic centers—the exocyclic amine and a ring atom (either carbon or nitrogen)—that react with the two electrophilic sites of the partner molecule to form a new six-membered ring fused to the pyrazole core. For example, reaction of a 3-aminopyrazole (B16455) with a β-ketoester or a 1,3-diketone can lead to the formation of a pyrazolo[3,4-b]pyridine ring system. nih.gov Multicomponent reactions, where the aminopyrazole, an aldehyde, and an active methylene (B1212753) compound are reacted in one pot, are also a powerful strategy for accessing these fused systems. nih.gov

Condensation Reactions, including Schiff Base Formation

Direct Schiff base formation is not possible with this compound because it is a tertiary amine and lacks the N-H protons necessary for the condensation reaction with an aldehyde or ketone.

However, if the N,N-dimethylamino group is first converted to a primary amine (e.g., via a two-step dealkylation process), the resulting 4-phenyl-1H-pyrazol-3-amine would readily undergo condensation. This primary amine could react with a wide range of aldehydes and ketones, typically under acid catalysis, to form the corresponding Schiff bases (imines).

Alternatively, condensation reactions can be performed on the pyrazole ring itself. The Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide) is a well-established method for introducing a formyl group (-CHO) onto electron-rich heterocycles. researchgate.net For this molecule, the reaction would likely occur at the activated C5 position, yielding 3-(dimethylamino)-4-phenyl-1H-pyrazole-5-carbaldehyde. This aldehyde derivative could then be used as a substrate to form Schiff bases by reacting it with various primary amines.

Exploration of this compound as a Ligand in Coordination Chemistry

Pyrazole derivatives are widely recognized for their ability to form stable complexes with a vast range of metal ions. acs.orgnih.govresearchgate.netresearchgate.net The two adjacent nitrogen atoms of the pyrazole ring (N1 and N2) create an excellent bidentate chelation site, similar to the well-known 2,2'-bipyridine (B1663995) or 1,10-phenanthroline (B135089) ligands.

This compound can act as a bidentate ligand, coordinating to a metal center through the N2 atom of the pyrazole ring and the nitrogen atom of the exocyclic amino group. niscpr.res.in This forms a stable five-membered chelate ring. The specific coordination mode can be influenced by the metal ion, other ligands present, and reaction conditions. The phenyl and dimethylamino substituents play a crucial role in modulating the steric and electronic properties of the ligand. researchgate.netniscpr.res.in

The design of metal complexes with specific properties (e.g., catalytic activity, magnetic behavior, luminescence) relies on the predictable modification of the ligand structure. For this compound, several principles apply:

Electronic Effects: The N,N-dimethylamino group at the C3 position is a strong electron-donating group. This increases the electron density on the pyrazole ring and enhances the σ-donating ability of the coordinating nitrogen atoms. A more electron-rich ligand generally forms more stable metal complexes.

Steric Effects: The phenyl group at C4 and the dimethylamino group at C3 introduce significant steric bulk around the metal coordination site. This steric hindrance can influence the coordination geometry of the resulting complex, potentially favoring specific geometries (e.g., tetrahedral vs. square planar) or limiting the number of ligands that can coordinate to the metal center.

Functionalization: The phenyl ring offers a site for further functionalization. Introducing electron-withdrawing or electron-donating groups onto the phenyl ring can fine-tune the electronic properties of the ligand system, thereby influencing the redox potential and reactivity of the metal center in the final complex.

By systematically modifying these features, this compound can be used as a versatile platform for designing coordination compounds with tailored structural and functional properties.

Absence of Published Research on the Coordination Chemistry of this compound

A thorough and extensive review of available scientific literature and chemical databases has revealed no specific published research on the chemical reactivity and derivatization strategies involving the formation of metal complexes with this compound.

Despite comprehensive searches for scholarly articles, patents, and academic publications, no data has been found pertaining to the synthesis, characterization, or mechanistic studies of metal complexes involving this specific pyrazole derivative as a ligand. The requested sections on the synthesis and characterization of its metal complexes and mechanistic studies of its ligand-metal interactions could not be addressed due to the lack of available scientific information.

The scientific community has extensively studied the coordination chemistry of various other pyrazole derivatives, highlighting their versatility as ligands in forming a wide array of metal complexes with interesting structural and electronic properties. However, it appears that this compound has not yet been a subject of investigation in this particular area of inorganic and organometallic chemistry.

Therefore, the detailed article on the "," with a focus on its metal complexes as outlined in the user's request, cannot be generated at this time. The absence of foundational research on this specific compound's interaction with metals means that any attempt to create the requested content would be speculative and not based on established scientific findings.

Researchers interested in this specific molecule may find this gap in the literature as an opportunity for new avenues of investigation into the coordination capabilities of substituted aminopyrazoles.

Prospective Applications As Chemical Building Blocks and in Material Science Non Biological/non Clinical Focus

Utilization as a Core Building Block in Multi-Step Organic Synthesis

The pyrazole (B372694) ring is a privileged scaffold in organic synthesis due to its inherent reactivity and the possibility of functionalization at multiple positions. The presence of a dimethylamino group, a phenyl substituent, and a reactive pyrazole core in N,N-dimethyl-4-phenyl-1H-pyrazol-3-amine makes it a valuable precursor for a variety of complex organic molecules.

Precursors for Complex Molecular Architectures

The this compound moiety can serve as a foundational element in the multi-step synthesis of intricate molecular frameworks. The amino group can be a key reactive site for building larger structures. For instance, aminopyrazoles are known to be versatile building blocks for the synthesis of fused heterocyclic systems through multicomponent reactions. nih.gov The presence of multiple reaction sites in aminopyrazoles allows for fascinating chemical transformations. nih.gov

While specific examples detailing the use of this compound as a precursor for complex, non-biologically active molecules are not extensively documented in publicly available research, its structural features suggest significant potential. The pyrazole core can undergo various substitution reactions, and the amino and phenyl groups provide handles for further chemical modifications, enabling the construction of elaborate, three-dimensional structures.

Synthesis of Functionalized Pyrazole Scaffolds

The inherent reactivity of the pyrazole ring allows for the introduction of diverse functional groups, leading to a wide array of functionalized pyrazole scaffolds. nih.gov The N,N-dimethylamino group in the target compound can direct electrophilic substitution on the pyrazole ring, while the phenyl group can be modified to introduce additional functionalities.

General synthetic strategies for pyrazoles often involve the condensation of 1,3-dicarbonyl compounds with hydrazines. niscair.res.in However, the functionalization of a pre-existing pyrazole core, such as that in this compound, offers a more direct route to specific derivatives. For example, the pyrazole nitrogen can be alkylated or arylated, and the carbon atoms of the ring can undergo reactions such as halogenation or formylation, providing further points for diversification. This versatility makes it a valuable intermediate for chemists seeking to create libraries of novel compounds for various applications.

Development of Catalytic Systems and Processes

The nitrogen atoms in the pyrazole ring make it an excellent ligand for coordinating with metal centers. This property is the basis for the development of pyrazole-based catalysts for a variety of organic transformations.

Homogeneous Catalysis with Pyrazole-Based Ligands

Pyrazole-containing compounds are widely used as ligands in homogeneous catalysis due to their strong coordination ability with transition metals. nih.govsouthwales.ac.uk The resulting metal complexes can catalyze a broad range of reactions, including cross-coupling reactions, hydrogenations, and oxidations. nih.govrsc.org The specific substituents on the pyrazole ring, such as the N,N-dimethylamino and phenyl groups in the target compound, can significantly influence the electronic and steric properties of the resulting metal complex, thereby tuning its catalytic activity and selectivity.

While direct catalytic applications of this compound are not yet extensively reported, the broader class of aminopyrazole ligands has shown promise. For instance, new tripodal ligands based on pyrazole derivatives have been synthesized and their in-situ generated copper(II) complexes have been shown to catalyze the oxidation of catechol. arabjchem.orgresearchgate.net This suggests that this compound could be a valuable precursor for designing new ligands for redox catalysis.

Heterogeneous Catalysis and Surface Modification

The immobilization of pyrazole-based catalysts onto solid supports is a key strategy for developing recyclable and more sustainable catalytic systems. niscair.res.inmdpi.com Pyrazole derivatives can be anchored to materials like silica, polymers, or magnetic nanoparticles to create heterogeneous catalysts. niscair.res.inmdpi.com These materials combine the high activity and selectivity of homogeneous catalysts with the ease of separation and reuse of heterogeneous catalysts.

Furthermore, pyrazole derivatives have been investigated for their potential in surface modification. researchgate.net The ability of the pyrazole ring to interact with metal surfaces suggests applications in creating functionalized surfaces with tailored properties, such as altered hydrophobicity, corrosion resistance, or catalytic activity. researchgate.netconicet.gov.ar The this compound, with its combination of a coordinating pyrazole ring and a bulky phenyl group, could be explored for its ability to form self-assembled monolayers on metal surfaces, potentially leading to new materials for electronics or sensor applications.

Exploration in Material Science Applications

The unique combination of a rigid aromatic core, coordinating nitrogen atoms, and a modifiable phenyl group makes this compound an interesting candidate for the development of novel materials with specific optical, electronic, or thermal properties.

The versatility of the pyrazole ring allows for its incorporation into a variety of material structures. Pyrazole derivatives are utilized in supramolecular and polymer chemistry, and some exhibit liquid crystal properties. mdpi.com The ability of pyrazoles to form hydrogen bonds and coordinate with metals is key to their role in crystal engineering. conicet.gov.ar

Components in Organic Electronics (e.g., Semiconductors, OLEDs)

The field of organic electronics relies on carbon-based materials that exhibit tunable electronic and photophysical properties. Phenyl-pyrazole derivatives have emerged as promising components in this arena, particularly in the development of organic light-emitting diodes (OLEDs). For instance, certain pyrazoline phenyl derivatives have been investigated for their strong fluorescence properties, making them suitable for use in blue OLEDs. researchgate.net Pyrazolines, being dihydro-derivatives of pyrazoles, share a similar core structure, suggesting that the pyrazole scaffold of this compound could also be engineered to exhibit desirable luminescent properties.

The nitrogen atoms within the pyrazole ring can facilitate electron transport, a crucial characteristic for efficient OLEDs. researchgate.net The extended conjugation provided by the phenyl group can lead to bright luminescence. researchgate.net By acting as both a hole-transporting layer (HTL) and an emitting material layer (EML), pyrazole-based materials can simplify device architecture and enhance performance. researchgate.net The specific substitution pattern of this compound, with its electron-donating dimethylamino group, could further influence the HOMO and LUMO energy levels, potentially tuning the emission color and improving charge injection and transport properties.

Table 1: Examples of Phenyl-Pyrazole Derivatives in Organic Electronics

Compound TypeApplicationKey Finding
Pyrazoline Phenyl DerivativeBlue Organic Light-Emitting Diodes (OLEDs)Exhibits strong fluorescence, making it a candidate for the emissive layer in blue OLEDs. researchgate.net

This table is illustrative and based on research on related pyrazoline compounds.

Precursors for Polymeric Materials

The ability of pyrazole derivatives to be functionalized makes them excellent candidates as monomers for the synthesis of advanced polymeric materials. Research has demonstrated the creation of polymers incorporating pyrazole units, leading to materials with unique optical and thermal properties.

For example, a methacrylate (B99206) monomer derived from 1,3-diphenyl-5-pyrazolone has been synthesized and polymerized. researchgate.net The resulting polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate), has been blended with poly(methyl methacrylate) (PMMA) to create thin films with specific optical properties. researchgate.netresearchgate.net This highlights the potential of pyrazole-containing monomers to be integrated into existing polymer systems to modify their characteristics.

Furthermore, pyrazole-based microporous organic polymers (MOPs) have been developed. acs.org These materials exhibit high surface areas and are being explored for applications such as CO2 capture and as supports for catalysts. acs.org Covalent organic frameworks (COFs) linked by pyrazole units have also been synthesized, demonstrating exceptional thermal and chemical stability. nih.gov These porous polymers have shown promise in gas capture and selective metal recovery. nih.gov Given its reactive amine group, this compound could potentially be incorporated into polymer backbones or used as a functional side group to impart specific properties.

Table 2: Examples of Pyrazole-Based Polymeric Materials

Polymer TypeMonomer/PrecursorKey Properties/Applications
Poly(methacrylate) Blend1,3-diphenyl-1H-pyrazol-5-yl methacrylateTunable optical properties in thin films when blended with PMMA. researchgate.netresearchgate.net
Microporous Organic Polymer (MOP)3,5-diphenyl-1H-pyrazoleHigh CO2 absorption, catalytic applications. acs.org
Covalent Organic Polymer (COP)Pyrazole-based monomersHigh thermal and chemical stability, gas capture, selective metal recovery. nih.gov

Chemical Sensors and Detection Systems

The nitrogen atoms in the pyrazole ring act as excellent coordination sites for metal ions, making pyrazole derivatives highly suitable for the development of chemical sensors. The binding of an analyte to the pyrazole-based sensor can induce a change in its photophysical properties, such as fluorescence or color, allowing for visual or instrumental detection.

A variety of pyrazole-based chemosensors have been designed for the selective detection of various metal ions, including Zn2+, Cd2+, Hg2+, Al3+, and Cu2+. nih.govresearchgate.netchemrxiv.orgsemanticscholar.orgnih.gov The selectivity of these sensors is often tuned by introducing specific functional groups that create a binding pocket tailored to the target ion. The fluorescence of these sensors can be either "turned on" or "turned off" upon metal ion binding.

The general principle involves the pyrazole moiety, often in conjunction with other aromatic or heteroaromatic groups, forming a complex with the metal ion. This complexation alters the electronic structure of the molecule, leading to a change in its absorption and emission spectra. nih.govresearchgate.net The phenyl and dimethylamino groups of this compound could play a role in modulating the electronic properties of such a sensor, and the amine group could be a site for further functionalization to introduce specific ion-binding moieties.

Table 3: Pyrazole Derivatives as Chemical Sensors

Target AnalyteSensor TypeDetection Principle
Zn2+, Cd2+Pyrazole-based fluorescent sensor"Turn-on" fluorescence upon ion binding. researchgate.net
Hg2+Pyrazoline-based sensorChanges in fluorescence intensity upon complexation. nih.gov
Al3+Pyrazole-pyridyl derivativeEnhancement of a specific absorption peak upon Al3+ addition. nih.gov
Cu2+Pyrazole-based colorimetric sensorNaked-eye detectable color change. semanticscholar.org

Molecular Probes for Fundamental Mechanistic Chemical Biology Studies (Focus on Chemical Interaction Principles, not therapeutic efficacy)

Molecular probes are essential tools in chemical biology for understanding complex biological processes at the molecular level. The key is to study the principles of chemical interactions rather than the therapeutic outcomes. Fluorescent pyrazole derivatives are well-suited for this purpose due to their biocompatibility, membrane permeability, and tunable photophysical properties. nih.gov

The application of pyrazole derivatives as chemical sensors for metal ions is a prime example of their use in studying chemical interaction principles. nih.govresearchgate.netchemrxiv.orgsemanticscholar.orgnih.gov The design of these probes relies on fundamental concepts of coordination chemistry and molecular recognition. The observed changes in fluorescence or absorbance upon ion binding provide direct insight into the binding event and the nature of the interaction between the probe and the analyte.

Furthermore, the synthesis of pyrazole derivatives with specific reactive groups can be used to probe enzyme activity or to label specific cellular components. nih.gov For instance, a pyrazole derivative functionalized with an acrylate (B77674) group has been used to detect glutathione (B108866) through a nucleophilic addition reaction, which leads to an increase in fluorescence. nih.gov This type of probe allows for the study of specific chemical reactions within a complex biological environment. The this compound scaffold could be a starting point for designing such probes, where the phenyl or pyrazole ring could be further modified with reactive moieties or targeting ligands.

Conclusion and Future Research Perspectives

Current Understanding of N,N-dimethyl-4-phenyl-1H-pyrazol-3-amine Chemistry

Our current knowledge of this compound is primarily built upon the foundational chemistry of the pyrazole (B372694) ring and the influence of its substituents: the 3-dimethylamino group and the 4-phenyl group. The pyrazole core is an aromatic five-membered heterocycle with two adjacent nitrogen atoms, which imparts a unique electronic character. It can act as both a weak base and a weak acid globalresearchonline.net.

The synthesis of 3-aminopyrazoles is generally achieved through the condensation of hydrazines with β-ketonitriles or α,β-unsaturated nitriles chim.it. While specific high-yield synthesis routes for this compound are not extensively documented in publicly available literature, these general methods provide a viable starting point for its preparation. The reactivity is expected to be characteristic of 3-aminopyrazoles, which are known to undergo reactions such as acylation, halogenation, and diazotization at the amino group or the pyrazole ring.

Below is a table of computed properties for the hydrochloride salt of this compound, which provides some insight into its physicochemical characteristics.

PropertyValue
Molecular Formula C₁₁H₁₄ClN₃
Molecular Weight 223.702 g/mol
Topological Polar Surface Area 31.9 Ų
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2
Data for this compound hydrochloride (CAS 95347-98-1) guidechem.com.

Identification of Key Research Gaps and Unexplored Reactivity

Despite the foundational understanding of pyrazole chemistry, there are significant research gaps concerning this compound. A primary gap is the lack of detailed experimental studies on its synthesis, characterization, and reactivity. While general synthetic methods for aminopyrazoles are known, optimization and exploration of novel, more efficient synthetic routes for this specific compound are needed.

The unexplored reactivity of this compound represents a significant area for future investigation. Key areas of interest include:

Reactions at the N1 position: The reactivity of the N-H proton and the potential for N-alkylation, N-arylation, and other substitutions at this position have not been thoroughly investigated.

Electrophilic substitution on the pyrazole ring: The influence of the dimethylamino and phenyl groups on the regioselectivity of electrophilic aromatic substitution at the C5 position is an area ripe for exploration.

Metal-catalyzed cross-coupling reactions: The potential for using the C-H bonds of the pyrazole and phenyl rings, as well as any potential C-halogen derivatives, in cross-coupling reactions to build more complex molecular architectures is largely unknown.

Oxidative and reductive chemistry: The stability and transformation of the molecule under various oxidizing and reducing conditions are yet to be determined.

Opportunities for Innovative Synthetic Methodologies and Process Intensification

The synthesis of pyrazole derivatives is an area of active research, with a continuous drive for more efficient, sustainable, and scalable methods mdpi.combeilstein-journals.org. For this compound, there are several opportunities for innovation:

Multicomponent Reactions (MCRs): The development of one-pot, multicomponent reactions to construct the substituted pyrazole core from simple starting materials could significantly improve synthetic efficiency beilstein-journals.org. An iodine-mediated three-component reaction has been shown to be effective for constructing multi-substituted aminopyrazoles tandfonline.comtandfonline.com.

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and reaction control nih.gov. Applying flow chemistry to the synthesis of this compound could lead to improved yields and purity while minimizing reaction times nih.gov.

Microwave-Assisted Synthesis: Microwave irradiation has been demonstrated to accelerate the synthesis of aminopyrazoles, often leading to shorter reaction times and higher yields chim.itsunway.edu.mymonash.edu.

Green Chemistry Approaches: The use of greener solvents, catalysts, and reaction conditions would enhance the sustainability of the synthesis of this and other pyrazole derivatives.

Process intensification, through techniques like microreactors and continuous processing, could enable more efficient and cost-effective production, which would be crucial for any potential industrial applications.

Advancements in Theoretical and Computational Modeling of Pyrazole Derivatives

Computational chemistry has become an indispensable tool for understanding the structure, properties, and reactivity of molecules mdpi.com. For pyrazole derivatives, theoretical and computational modeling can provide valuable insights that complement experimental studies.

Recent advancements in computational methods, such as Density Functional Theory (DFT), can be applied to this compound to:

Predict Molecular Properties: Accurately calculate geometric parameters, electronic structure, and spectroscopic properties (NMR, IR, UV-Vis).

Elucidate Reaction Mechanisms: Model transition states and reaction pathways to understand the kinetics and thermodynamics of its reactions.

Study Tautomerism: Investigate the relative stabilities of different tautomers, a common feature in pyrazole chemistry mdpi.com.

Probe Intermolecular Interactions: Simulate interactions with other molecules, which is crucial for understanding its behavior in different environments and its potential for forming supramolecular structures.

These computational studies can guide experimental work by predicting reactivity, identifying promising reaction conditions, and aiding in the interpretation of experimental data.

Outlook for New Material Applications and Chemical Transformations

The unique combination of a phenyl group and a dimethylamino group on the pyrazole scaffold of this compound suggests a range of potential applications and transformations.

New Material Applications:

Organic Electronics: The aromatic and electron-rich nature of the molecule makes it a potential building block for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic materials.

Coordination Chemistry: The nitrogen atoms of the pyrazole ring can act as ligands for metal ions, opening up possibilities for the design of novel coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic, magnetic, or porous properties.

Dyes and Pigments: The extended conjugation provided by the phenyl group could lead to the development of new dyes and pigments with specific photophysical properties.

Chemical Transformations:

Pharmaceutical Scaffolds: Pyrazole derivatives are prevalent in medicinal chemistry globalresearchonline.netnih.gov. This compound could serve as a versatile intermediate for the synthesis of more complex molecules with potential biological activity.

Fused Heterocycles: The amino group and the adjacent ring positions can be utilized to construct fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines, which are important scaffolds in drug discovery chim.it.

Polymer Chemistry: The molecule could be functionalized to act as a monomer for the synthesis of novel polymers with tailored properties.

Q & A

Q. What are the common synthetic routes for N,N-dimethyl-4-phenyl-1H-pyrazol-3-amine, and how are reaction conditions optimized?

The synthesis typically involves multi-step protocols, such as condensation reactions using substituted pyrazole precursors. For example, copper(I)-catalyzed coupling reactions (e.g., with cyclopropanamine) under basic conditions (cesium carbonate) in dimethyl sulfoxide (DMSO) at 35°C for 48 hours yield pyrazole derivatives . Methanol or ethanol solvents are often used for recrystallization to improve purity. Optimization focuses on catalyst loading (e.g., 5-10 mol% CuBr), temperature control (30-50°C), and reaction duration (24-72 hours) to maximize yield and minimize side products .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Programs like SHELX (SHELXL/SHELXS) are used for refinement, leveraging high-resolution data to resolve bond lengths, angles, and torsion angles . Complementary techniques include 1^1H/13^{13}C NMR (e.g., δ 8.87 ppm for aromatic protons in CDCl₃) and HRMS (e.g., m/z 215 [M+H]⁺) to verify molecular weight and functional groups .

Q. What spectroscopic methods are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : Assign aromatic protons (δ 7–9 ppm) and methyl groups (δ 2–3 ppm) to confirm substitution patterns .
  • IR Spectroscopy : Detect N-H stretches (~3298 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry : HRMS-ESI provides exact mass confirmation (e.g., <2 ppm error) .

Q. What are the primary intermolecular interactions governing its crystal packing?

Hydrogen bonding (e.g., N-H···N or N-H···O) and π-π stacking between aromatic rings dominate. Graph set analysis (e.g., Etter’s notation) classifies motifs like R22(8)R_2^2(8) for dimeric hydrogen bonds, critical for stability and solubility .

Q. How is purity assessed during synthesis?

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, ethyl acetate/hexane) monitors reaction progress. Purity >95% is typically required for pharmacological studies .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., bond length variations) be resolved?

Discrepancies arise from experimental resolution or thermal motion. Use SHELXL’s restraints (e.g., DELU, SIMU) to refine anisotropic displacement parameters. Cross-validate with DFT-calculated bond lengths (B3LYP/6-311+G(d,p)) to distinguish artifacts from true structural features .

Q. What strategies mitigate low yields in copper-catalyzed coupling reactions?

Low yields often stem from catalyst deactivation or competing side reactions. Strategies include:

  • Ligand optimization : Bidentate ligands (e.g., 1,10-phenanthroline) stabilize Cu(I) intermediates .
  • Solvent screening : Polar aprotic solvents (DMSO, DMF) enhance reaction rates .
  • Microwave-assisted synthesis : Reduces reaction time from days to hours while improving efficiency .

Q. How do computational methods aid in predicting hydrogen-bonding networks?

Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) and quantum mechanical calculations (e.g., AIM analysis) model interaction energies and geometries. These predict dominant motifs (e.g., N-H···π) and guide co-crystal design for enhanced bioavailability .

Q. What analytical approaches resolve overlapping signals in NMR spectra?

Use 2D techniques:

  • HSQC : Correlates 1^1H and 13^{13}C shifts to assign crowded aromatic regions.
  • NOESY : Identifies through-space interactions to confirm substituent positions .
  • Variable-temperature NMR : Reduces signal broadening caused by dynamic effects .

Q. How are structure-activity relationships (SAR) explored for pharmacological applications?

  • Bioisosteric replacement : Swap phenyl groups with heterocycles (e.g., pyridine) to modulate solubility .
  • Docking studies (AutoDock Vina) : Predict binding affinities to targets (e.g., kinases) by analyzing steric and electronic complementarity .
  • Pharmacophore modeling : Identify critical H-bond donors/acceptors using MOE or Schrödinger .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.